Product packaging for H-GLY-TRP-beta-NA HCL(Cat. No.:CAS No. 370564-51-5)

H-GLY-TRP-beta-NA HCL

Cat. No.: B1450545
CAS No.: 370564-51-5
M. Wt: 422.9 g/mol
InChI Key: WXZVVIOJEMHREM-BOXHHOBZSA-N
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Description

Contextualization of H-Gly-Trp-β-NA HCl within Bioactive Peptide Chemistry and Enzymology

H-Gly-Trp-β-NA HCl, or Glycyl-L-tryptophan 2-naphthylamide hydrochloride, is a synthetic peptide derivative. vulcanchem.com In the broader field of bioactive peptide chemistry, which focuses on peptides with specific biological activities, this compound is primarily recognized as a substrate for certain enzymes. nih.govmdpi.com Peptides are fundamental molecules in biological systems, acting as hormones, neurotransmitters, and enzyme modulators. wordpress.com The study of their synthesis, structure, and function is crucial for understanding physiological processes and for drug development. nih.govchemimpex.com

Within enzymology, H-Gly-Trp-β-NA HCl is categorized as a substrate, a molecule upon which an enzyme acts. vulcanchem.commedchemexpress.com Its specific dipeptide sequence, Glycine-Tryptophan, can be recognized and cleaved by certain peptidases. nih.gov This interaction allows researchers to study the kinetics, specificity, and inhibition of these enzymes. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, a critical feature for its use in various biological assays. vulcanchem.com

Significance of H-Gly-Trp-β-NA HCl as a Fluorogenic Substrate and Research Probe

The primary significance of H-Gly-Trp-β-NA HCl lies in its function as a fluorogenic substrate. glpbio.com The β-naphthylamide group attached to the C-terminus of the dipeptide is a key component. vulcanchem.com When the peptide bond between the tryptophan residue and the β-naphthylamide is intact, the molecule exhibits minimal fluorescence. However, upon enzymatic cleavage, free β-naphthylamine is released. This product is fluorescent, and its emission can be measured to quantify enzyme activity. nih.gov

This property makes H-Gly-Trp-β-NA HCl a valuable research probe for continuously monitoring enzyme reactions. nih.gov The increase in fluorescence over time directly correlates with the rate of substrate hydrolysis, providing a sensitive and real-time method for studying enzyme kinetics. researchgate.netpharmaleads.com Such assays are fundamental in drug discovery for screening potential enzyme inhibitors. chemimpex.com

Below is a table summarizing the key chemical properties of H-Gly-Trp-β-NA HCl.

PropertyValue
CAS Number 370564-51-5
Molecular Formula C23H23ClN4O2
Molecular Weight 422.91 g/mol
IUPAC Name (S)-2-((S)-2-aminoacetamido)-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanamide hydrochloride
Data sourced from ChemicalBook and BOC Sciences. chemicalbook.com

Historical Development and Structural Basis of β-Naphthylamide Derivatives in Biochemical Assays

The use of β-naphthylamide derivatives as substrates in biochemical assays has a well-established history. These compounds belong to a class of chromogenic and fluorogenic substrates that have been instrumental in the study of proteolytic enzymes. vulcanchem.com The principle behind their use is the attachment of a reporter group, in this case, β-naphthylamine, to a peptide or amino acid recognized by a specific enzyme.

The structural basis for their utility lies in the properties of the β-naphthylamide moiety. The amide bond linking the peptide to the naphthylamine can be specifically cleaved by peptidases. This cleavage event liberates the naphthylamine, which has distinct spectrophotometric or fluorometric properties compared to the parent substrate. nih.gov This change allows for sensitive detection of enzymatic activity.

Over the years, a wide variety of aminoacyl- and peptidyl-β-naphthylamides have been synthesized to act as substrates for different proteases. For example, Phe-Arg-β-naphthylamide (PAβN) is a well-known inhibitor of efflux pumps in bacteria and also serves as a substrate for certain peptidases. nih.govacs.orgpnas.org Similarly, other derivatives like H-Gly-Pro-β-NA and H-Gly-Pro-Leu-β-NA have been developed as specific substrates for other enzymes like tripeptidyl peptidase. vulcanchem.comchemicalbook.com The choice of the amino acid or peptide sequence dictates the substrate's specificity for a particular enzyme, allowing for the targeted investigation of individual proteases within complex biological samples. researchgate.netpharmaleads.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClN4O2 B1450545 H-GLY-TRP-beta-NA HCL CAS No. 370564-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2.ClH/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18;/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVVIOJEMHREM-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370564-51-5
Record name 370564-51-5
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Synthetic Methodologies for H Gly Trp β Na Hcl and Analogous Peptides

Strategies for Peptide Bond Formation in H-Gly-Trp-β-NA HCl Synthesis

The creation of the amide linkage between the carboxyl group of glycine (B1666218) and the amino group of tryptophan is the fundamental step in synthesizing the peptide backbone. This process requires the activation of the carboxylic acid and the temporary protection of reactive functional groups to ensure sequence specificity and prevent unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. peptide.com In this method, the peptide chain is assembled stepwise while one end remains anchored to an insoluble polymer resin. bachem.comluxembourg-bio.com This simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.comluxembourg-bio.com

The synthesis of the Gly-Trp backbone on a solid support would typically follow a C-to-N direction. The process begins with the attachment of the C-terminal amino acid, tryptophan, to the resin. peptide.com For the synthesis of H-Gly-Trp-β-NA, a common strategy involves first synthesizing the protected dipeptide acid, Boc-Gly-Trp-OH or Fmoc-Gly-Trp-OH, which is later coupled with β-naphthylamine in solution after cleavage from the resin.

A typical SPPS cycle using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy includes the following steps: bachem.comdu.ac.in

Resin Preparation : A suitable resin, such as a Wang or 2-Chlorotrityl chloride resin, is selected. These resins allow for the cleavage of the final peptide acid under acidic conditions. du.ac.in

First Amino Acid Attachment : The first amino acid, Fmoc-Trp(Boc)-OH, is anchored to the resin.

Nα-Deprotection : The temporary Fmoc protecting group on the α-amino group of tryptophan is removed, typically using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). nih.gov

Washing : The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct.

Coupling : The next protected amino acid, Fmoc-Gly-OH, is activated by a coupling reagent and added to the resin to react with the newly freed amino group of tryptophan.

Washing : The resin is washed again to remove excess amino acid and coupling by-products.

Final Cleavage : Once the dipeptide is assembled, it is cleaved from the resin, often along with side-chain protecting groups, using an acidic cocktail, commonly containing trifluoroacetic acid (TFA).

This process yields the protected or deprotected dipeptide, which can then be further functionalized.

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous liquid phase. bachem.com While often more labor-intensive due to the need for purification of intermediates after each step, it is highly suitable for the large-scale synthesis of short peptides like Gly-Trp. bachem.com

A typical solution-phase synthesis of the Gly-Trp dipeptide involves:

Protection : The amino group of glycine is protected (e.g., with a Boc group) and the carboxyl group of tryptophan is protected (e.g., as a methyl or benzyl ester).

Activation and Coupling : The carboxyl group of Boc-Gly-OH is activated using a coupling reagent. This activated species is then reacted with the deprotected amino group of the tryptophan ester to form the peptide bond. bachem.comyoutube.com

Purification : The resulting protected dipeptide, Boc-Gly-Trp-O-Ester, is purified, often by extraction or crystallization. nih.gov

Deprotection : The protecting groups on the N-terminus and C-terminus are sequentially removed to yield the desired intermediate for subsequent functionalization.

While traditional purification can be complex, newer methods such as Group-Assisted Purification (GAP) chemistry aim to simplify the workup by avoiding chromatography and recrystallization. nih.govrsc.org

Synthesis StrategyAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Rapid process, easy purification via filtration, amenable to automation. bachem.comluxembourg-bio.comPotential for aggregation in long sequences, requires specialized resins and equipment. luxembourg-bio.com
Solution-Phase Peptide Synthesis (LPPS) Scalable for large quantities, allows for intermediate purification, direct process monitoring. bachem.comLabor-intensive, solubility issues with longer peptides, slower process. bachem.com

Strategic Incorporation of Tryptophan and Glycine Residues

The successful synthesis of H-Gly-Trp-β-NA HCl relies on the precise and efficient incorporation of its constituent amino acids, glycine and tryptophan. This requires careful selection of protecting groups and optimization of reaction conditions to maximize yield and minimize side reactions.

Protecting groups are essential to prevent unwanted reactions at the reactive side chains of amino acids. peptide.combachem.com Glycine, with its simple hydrogen side chain, does not require any side-chain protection.

Protecting GroupAbbreviationTypical Cleavage ConditionNotes
tert-ButoxycarbonylBocStrong acid (TFA)Commonly used for indole (B1671886) nitrogen protection in Fmoc-based SPPS to prevent alkylation. researchgate.net
FormylForHF or other strong acidsUsed for indole protection in Boc-based SPPS. peptide.com

The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species that is readily attacked by the amino group of the growing peptide chain. uni-kiel.deuniurb.it The choice of coupling reagent and additives can significantly impact reaction speed, yield, and the degree of racemization at the chiral center of the amino acid. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were among the first used in peptide synthesis. peptidescientific.compeptide.com They are cost-effective but can form insoluble urea byproducts (in the case of DCC) and require an additive to suppress racemization. peptidescientific.compeptide.com

Onium Salts : These are highly efficient and rapid coupling reagents. They are categorized into aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP). peptidescientific.compeptide.com HATU is particularly effective for sterically hindered couplings and is known for low racemization rates. peptidescientific.com

To further enhance coupling efficiency and minimize the loss of stereochemical integrity, additives are often included. 1-Hydroxybenzotriazole (HOBt) and its aza-analogs (like HOAt) have been widely used to act as activated intermediates and suppress racemization. uni-kiel.de

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDCCost-effective; often used with additives like HOBt to reduce racemization. peptidescientific.compeptide.com
Uronium/Aminium Salts HATU, HBTU, TBTUHigh reactivity, fast reaction kinetics, low racemization tendency. peptidescientific.compeptide.com
Phosphonium Salts PyBOP, PyAOPStrong coupling reagents, effective for sterically hindered couplings and cyclization. peptide.com

Chemical Functionalization with the β-Naphthylamide Moiety

The final key step in the synthesis of H-Gly-Trp-β-NA HCl is the introduction of the β-naphthylamide group at the C-terminus of the dipeptide. This is achieved by forming an amide bond between the C-terminal carboxyl group of the Gly-Trp peptide and the amino group of 2-naphthylamine (β-naphthylamine).

This functionalization is typically performed after the dipeptide backbone has been assembled. A common and effective strategy involves:

Synthesis of Protected Dipeptide Acid : The protected dipeptide, such as Boc-Gly-Trp(Boc)-OH or Fmoc-Gly-Trp(Boc)-OH, is first synthesized using either solid-phase or solution-phase methods. If SPPS is used, the peptide is synthesized on a resin that allows for cleavage to a C-terminal carboxylic acid.

Solution-Phase Coupling : The purified, protected dipeptide acid is dissolved in an appropriate organic solvent. 2-Naphthylamine is added, along with a suitable coupling reagent (e.g., HATU, HBTU, or DCC/HOBt) and a base such as Diisopropylethylamine (DIPEA) to facilitate the reaction.

Final Deprotection : After the coupling reaction is complete and the product (e.g., Boc-Gly-Trp(Boc)-β-NA) is purified, all remaining protecting groups are removed. This is typically accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA), which cleaves both the N-terminal Boc group and the Boc group on the tryptophan side chain.

Salt Formation : The resulting free amine is then converted to its hydrochloride salt (HCl) by treatment with hydrochloric acid to improve its stability and solubility.

This synthetic endpoint results in the target compound, H-Gly-Trp-β-NA HCl, a dipeptide specifically functionalized with a fluorescent β-naphthylamide moiety.

Advanced Purification Techniques for H-Gly-Trp-β-NA HCl

The purification of synthetic peptides like H-Gly-Trp-β-NA HCl is a critical step to remove impurities generated during synthesis. These contaminants can include deletion sequences, truncated peptides, incompletely deprotected peptides, and residual chemical reagents. bachem.com The choice of purification technique is dictated by the physicochemical properties of the target peptide and the impurities present. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, valued for its high resolution and scalability. gilson.com

Reversed-Phase HPLC (RP-HPLC)

The most common mode of HPLC used for peptide purification is Reversed-Phase HPLC (RP-HPLC). bachem.commdpi.comwaters.com This technique separates molecules based on their hydrophobicity. bachem.comgilson.com The process utilizes a non-polar stationary phase, typically C18-modified silica, and a polar mobile phase, which is usually a mixture of water and a miscible organic solvent like acetonitrile (B52724). bachem.comwaters.com

In a typical RP-HPLC separation, the crude peptide mixture is loaded onto the column. Polar impurities are washed out first using a high concentration of the aqueous mobile phase. bachem.com The retention of peptides on the column is directly related to their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and are retained longer. waters.comgilson.com Elution of the target peptide is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which reduces the polarity of the eluent. bachem.com This gradient elution separates the target peptide from impurities with different hydrophobic characteristics. bachem.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. bachem.comnih.gov Detection is commonly performed using UV absorbance at 210–220 nm, where the peptide bond absorbs light. bachem.com

ParameterTypical SpecificationPurpose
Stationary Phase C18-bonded silicaProvides a non-polar surface for hydrophobic interactions. bachem.comwaters.com
Mobile Phase A 0.1% TFA in WaterPolar solvent for eluting hydrophilic impurities. bachem.com
Mobile Phase B 0.1% TFA in AcetonitrileLess polar organic solvent to elute hydrophobic peptides. bachem.com
Elution Mode GradientGradually increases concentration of Mobile Phase B to separate compounds based on hydrophobicity. bachem.com
Detection UV at 210-220 nmMonitors the peptide backbone for fraction collection. bachem.com
Flow Rate Variable (depends on column size)Optimized for separation efficiency and run time.
Temperature Ambient to 60 °CCan be optimized to improve peak resolution. waters.comnih.gov

This table presents typical parameters for the preparative RP-HPLC purification of peptides.

While RP-HPLC is the dominant technique, other chromatographic methods can be employed, either as alternatives or as part of a multi-step purification strategy for particularly complex samples. mdpi.comwaters.com

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. gilson.comnih.gov Peptides, being amphoteric, carry different charges depending on the pH of the mobile phase. gilson.com In IEX, a charged stationary phase (resin) is used to bind peptides with the opposite charge. Elution is typically achieved by changing the pH or by increasing the concentration of a salt in the mobile phase, which competes with the peptide for binding to the resin. gilson.com Weakly bound, less charged peptides elute before more tightly bound, highly charged peptides. gilson.com

Affinity Chromatography: This technique offers high selectivity based on specific biological interactions. gilson.com A specific ligand is immobilized on the stationary phase, which binds only the target molecule. For peptides containing tryptophan, a method involving hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride has been used for selective separation. nih.gov Another relevant technique is Immobilized Metal Ion Affinity Chromatography (IMAC), which can be used to purify tryptophan-containing peptides that have a free α-amino group, as this group can serve as an affinity handle for binding to metal ions like Cu2+ and Ni2+. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds, including small peptides. nih.govnih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govnih.gov A thin aqueous layer forms on the stationary phase, and separation occurs through partitioning of the analyte between this layer and the mobile phase. nih.gov HILIC can be a useful alternative or complementary technique to RP-HPLC, especially for very polar peptides that show poor retention in reversed-phase systems. nih.govnih.gov

Chromatography MethodSeparation PrinciplePrimary Application for Peptides
Reversed-Phase (RP-HPLC) HydrophobicityGeneral-purpose, high-resolution purification of most peptides. bachem.comgilson.com
Ion-Exchange (IEX) Net ChargeSeparation of peptides with different isoelectric points. mdpi.comgilson.com
Affinity (IMAC) Specific Binding (e.g., to metal ions)Highly selective purification of peptides with specific tags or residues (e.g., tryptophan). gilson.comnih.gov
Hydrophilic Interaction (HILIC) Polarity / HydrophilicityPurification of very polar or hydrophilic peptides. nih.govnih.gov

This table provides a comparison of different chromatographic methods used for peptide purification.

Enzyme-Catalyzed Approaches in Glycine and Tryptophan Oligomerization

Enzymatic methods for peptide synthesis present an alternative to traditional chemical synthesis. These approaches can offer high specificity and operate under milder reaction conditions.

Papain, a cysteine protease, is frequently used in enzymatic peptide synthesis due to its broad substrate specificity. acs.org It is known to cleave peptide bonds involving basic amino acids, as well as leucine and glycine residues, and shows a preference for amino acids with large hydrophobic side chains, such as tryptophan. proteopedia.org This catalytic activity can be reversed under specific conditions to favor peptide bond formation over hydrolysis.

The enzyme's active site contains a catalytic triad of Cys-25, His-159, and Asn-175. proteopedia.org The synthesis mechanism involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the amino group of a second amino acid or peptide to form a new peptide bond. Research has demonstrated the use of papain in the oligomerization of various amino acids, including glycine. acs.org Studies have also shown that papain is highly effective in releasing free amino acids, including tryptophan, from protein hydrolysates, underscoring its activity towards tryptophan-containing substrates. mdpi.com

The efficiency of papain-catalyzed polymerization can be influenced by the nature of the amino acid substrates. For instance, the polymerization of alanine and glycine benzyl esters was found to be more efficient than with other esters, suggesting that the choice of protecting groups can be crucial for successful enzymatic synthesis. acs.org

FindingSignificance in SynthesisReference Study
Papain prefers substrates with large hydrophobic side chains.Suggests high affinity for tryptophan-containing substrates, making it suitable for Gly-Trp synthesis. proteopedia.org
Papain has been used to polymerize glycine esters.Demonstrates the feasibility of using papain for glycine oligomerization. acs.org
Papain effectively releases free tryptophan from proteins.Confirms the enzyme's ability to interact with and process tryptophan residues. mdpi.com
Benzyl esters of glycine showed high polymerization efficiency.Indicates that proper substrate modification is key to optimizing enzymatic peptide synthesis. acs.org

This table summarizes key research findings relevant to the papain-mediated synthesis of peptides containing glycine and tryptophan.

Comprehensive Analytical Characterization of H Gly Trp β Na Hcl

Spectroscopic Methods for Elucidating H-Gly-Trp-β-NA HCl Structure

The definitive structural characterization of peptides is fundamental to understanding their function. For the dipeptide amide H-Gly-Trp-β-NA HCl, a comprehensive analytical approach employing a suite of spectroscopic techniques is required. These methods provide detailed information regarding the molecule's connectivity, molecular weight, and three-dimensional shape in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose, offering complementary data that, when combined, provide an unambiguous elucidation of the peptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. acs.org It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment and spatial proximity of atoms within a molecule.

The complete assignment of all proton (¹H) and carbon (¹³C) signals is the foundational step in NMR analysis. uzh.ch This is achieved through a combination of 1D and 2D NMR experiments.

One-Dimensional (1D) NMR: The 1D ¹H NMR spectrum provides initial information on the number and type of protons present. For H-Gly-Trp-β-NA HCl, distinct signals would be expected for the amide (NH), aromatic, alpha-proton (α-H), and beta-proton (β-H) regions. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments, including the characteristic carbonyl (C=O) signals of the peptide backbone.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for H-Gly-Trp-β-NA HCl: Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Glycine (B1666218) Residue
α-CH₂~3.8 - 4.0~43
Carbonyl (C=O)-~171
Tryptophan Residue
α-CH~4.5 - 4.8~55
β-CH₂~3.2 - 3.4~28
Carbonyl (C=O)-~174
Indole (B1671886) NH~10.0 - 10.5-
Indole C2-H~7.2~125
Indole C4-H~7.6~119
Indole C5-H~7.1~120
Indole C6-H~7.0~122
Indole C7-H~7.5~112
Indole C3a, C7a, C3, C2-~128, ~136, ~110, ~125
β-Naphthylamine Moiety
Aromatic C-H~7.4 - 8.0~120 - 135
C-N bearing Carbon-~144

Two-Dimensional (2D) NMR: To unambiguously assign these signals and establish connectivity, a series of 2D NMR experiments are performed. uzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the spin systems within each residue, for example, connecting the α-H to the β-CH₂ protons of the tryptophan side chain.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment extends the correlations beyond direct coupling partners to include all protons within a single spin system. uzh.ch This is particularly useful for identifying all protons belonging to the tryptophan side chain from a single cross-peak.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the peptide sequence by observing correlations from the α-H of one residue to the carbonyl carbon of the preceding residue, and from amide protons to nearby carbons.

While 2D NMR experiments establish the covalent structure, the molecule's biological activity is dictated by its three-dimensional conformation. NMR is a powerful tool for studying these conformational preferences in solution. digitellinc.com

The primary experiment for this purpose is Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent, ROESY . digitellinc.comnih.gov These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. digitellinc.com

By analyzing the pattern and intensity of NOE cross-peaks, a set of distance restraints between specific protons can be generated. nih.gov For H-Gly-Trp-β-NA HCl, key NOEs would be sought between:

The Gly α-CH₂ and the Trp amide NH.

The Trp α-CH and the β-naphthylamide NH.

Protons on the tryptophan indole ring and protons on the naphthyl ring, which would indicate folding of the molecule.

Protons within the tryptophan side chain and the peptide backbone, revealing side-chain orientation.

These experimentally derived distance restraints, often combined with dihedral angle restraints obtained from coupling constants, are then used as inputs for computational molecular modeling programs. digitellinc.com This process generates an ensemble of structures consistent with the NMR data, providing a detailed picture of the peptide's conformational landscape in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for rapidly confirming the molecular weight and verifying the amino acid sequence of peptides. researchgate.net Soft ionization techniques are particularly suited for analyzing fragile biomolecules like peptides, as they minimize fragmentation during the ionization process. libretexts.org

ESI-MS is a soft ionization technique that generates gaseous ions from a liquid solution. It is highly effective for polar molecules like peptides and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. For H-Gly-Trp-β-NA HCl, ESI-MS would be used to confirm the molecular mass with high accuracy. The compound would typically be observed as a protonated molecular ion, [M+H]⁺.

Expected Molecular Ion for H-Gly-Trp-β-NA HCl:

SpeciesDescriptionCalculated m/z
[M+H]⁺Protonated Molecule387.18

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. uab.edu In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds, primarily the peptide bonds. mdpi.com This fragmentation produces a predictable series of sequence-specific ions known as b- and y-ions.

Hypothetical Major Fragment Ions for H-Gly-Trp-β-NA HCl in MS/MS:

Fragment IonSequence FragmentCalculated m/z
b₁Gly58.03
y₁Trp-βNA330.15

The detection of this specific set of fragment ions provides definitive confirmation of the Gly-Trp sequence and the presence of the β-naphthylamide modification.

MALDI-ToF MS is another powerful soft ionization technique widely used in peptide and protein analysis. libretexts.org In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. apmaldi.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. libretexts.org MALDI typically produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum. libretexts.org

The Time-of-Flight (ToF) analyzer separates ions based on the time it takes them to travel a fixed distance, which is proportional to their m/z ratio. This allows for very accurate mass measurements. apmaldi.com For H-Gly-Trp-β-NA HCl, MALDI-ToF would serve as an excellent complementary technique to ESI-MS for confirming the molecular weight. It is known for its high sensitivity and tolerance to salts and other contaminants, making it a robust method for rapid screening and purity assessment of peptide samples. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of chromophoric substances. In H-Gly-Trp-β-NA HCl, the principal chromophores are the indole ring of the tryptophan residue and the naphthalene (B1677914) ring of the β-naphthylamide moiety. These aromatic systems absorb ultraviolet light at characteristic wavelengths, allowing for the qualitative and quantitative assessment of the peptide.

The UV spectrum of H-Gly-Trp-β-NA HCl is expected to be dominated by the strong absorbance of the tryptophan and naphthalene groups. The indole ring of tryptophan typically exhibits an absorption maximum around 280 nm, with a shoulder at approximately 290 nm, and another more intense peak near 220 nm. The β-naphthylamide group will also contribute significantly to the UV spectrum, with characteristic absorption bands. The exact position and intensity of these absorption maxima can be influenced by the solvent environment and the electronic interactions between the two aromatic systems.

A representative UV-Vis spectrum of a tryptophan-containing peptide in an aqueous buffer would display the following characteristics:

Wavelength (nm)Expected Absorbance FeatureAssociated Chromophore
~220Strong AbsorbancePeptide bond, Indole ring
~280Absorbance MaximumIndole ring of Tryptophan
~290ShoulderIndole ring of Tryptophan
VariableAbsorbance bandsNaphthalene ring

This table is illustrative and actual values may vary based on experimental conditions.

Second-derivative spectroscopy can be employed to enhance the resolution of the overlapping spectral bands of the tryptophan and β-naphthylamide chromophores, providing a more detailed analysis of the local environment of these residues. thermofisher.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is an invaluable tool for investigating the secondary structure of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures such as α-helices or β-sheets, gives rise to characteristic CD signals in the far-UV region (190-250 nm).

For a small dipeptide like H-Gly-Trp-β-NA HCl, the formation of a stable, well-defined secondary structure like an α-helix or β-sheet is unlikely in solution. Therefore, the far-UV CD spectrum is expected to be dominated by signals corresponding to a random coil or disordered conformation. However, the presence of the chiral L-tryptophan residue will result in a CD signal. The aromatic side chain of tryptophan also contributes to the CD spectrum in the near-UV region (250-320 nm), which can provide information about the local environment and conformation of this residue. The interpretation of the CD spectrum of tryptophan-containing peptides can be complex due to the contributions of the indole ring's electronic transitions. nih.govdtic.mil

A typical far-UV CD spectrum for a disordered peptide would exhibit a strong negative band around 200 nm. The presence of the tryptophan and naphthylamide moieties may introduce additional features.

Wavelength (nm)Expected CD SignalInterpretation
~200Strong Negative BandRandom Coil Conformation
220-230Weak signalsContribution from aromatic chromophores
250-320Characteristic signalsTertiary structure/environment of Trp

This table is illustrative and actual values may vary based on experimental conditions and the specific interactions of the chromophores.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of H-Gly-Trp-β-NA HCl will display characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key expected vibrational bands include those from the amide linkages (Amide I and Amide II bands), the N-H and C-H stretching vibrations, and the aromatic C=C stretching vibrations of the indole and naphthalene rings. The Amide I band, primarily due to the C=O stretching vibration of the peptide bond, is sensitive to the secondary structure of the peptide and typically appears in the region of 1600-1700 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching vibrations, is found around 1500-1600 cm⁻¹. The spectrum of the hydrochloride salt will also show characteristic bands associated with the protonated amine group. A representative FTIR spectrum of L-tryptophan shows an N-H stretching vibration of the indole ring at 3400 cm⁻¹. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchIndole ring of Tryptophan
3300-3000N-H StretchAmine (HCl salt), Amide
3100-3000C-H StretchAromatic rings
3000-2850C-H StretchAliphatic
~1660C=O Stretch (Amide I)Peptide bond
~1550N-H Bend, C-N Stretch (Amide II)Peptide bond
1600-1450C=C StretchAromatic rings

This table provides typical ranges for the specified functional groups. The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Chromatographic Analysis for Purity and Compositional Heterogeneity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for the purity assessment of peptides. nih.govhplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

The purity of H-Gly-Trp-β-NA HCl is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the peptide bond or the aromatic side chains absorb, such as 220 nm or 280 nm. A pure compound should ideally yield a single, sharp, and symmetrical peak. The percentage purity is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. The mobile phase often contains an ion-pairing agent, such as trifluoroacetic acid (TFA), to improve peak shape and resolution.

A typical RP-HPLC analysis of a dipeptide would involve the following conditions:

ParameterCondition
ColumnC18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of Mobile Phase B
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm

This table represents a general method; specific gradient conditions would be optimized for the best separation.

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC)

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) is a variation of RP-HPLC that is particularly useful for the analysis of charged molecules like peptides. harvardapparatus.combiotage.com In this technique, an ion-pairing reagent is added to the mobile phase. This reagent is typically a long-chain alkyl sulfonate or a quaternary amine, which has a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral ion pair with the charged peptide, increasing its hydrophobicity and retention on the nonpolar stationary phase.

For the analysis of the positively charged H-Gly-Trp-β-NA HCl (due to the free N-terminal amine), an anionic ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is commonly used. The choice and concentration of the ion-pairing agent can significantly affect the selectivity and resolution of the separation. IP-HPLC is crucial for achieving sharp peaks and reproducible retention times for peptides.

Ion-Pairing ReagentTypical ConcentrationEffect on Retention
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Standard choice for peptide analysis
Heptafluorobutyric Acid (HFBA)0.05 - 0.1% (v/v)Increases retention for more hydrophobic peptides

The selection of the ion-pairing agent is critical for optimizing the chromatographic separation.

Chiral Analysis of Constituent Amino Acids (e.g., Marfey's Method)

Chiral analysis is essential to confirm the stereochemical integrity of the constituent amino acids in a synthetic peptide. For H-Gly-Trp-β-NA HCl, it is crucial to verify that the tryptophan residue is of the L-configuration and that no racemization has occurred during synthesis. Marfey's method is a widely used and reliable technique for this purpose. mdpi.com

The method involves the following steps:

Acid Hydrolysis: The peptide is first hydrolyzed into its constituent amino acids (glycine and tryptophan) using strong acid (e.g., 6 N HCl).

Derivatization: The amino acid hydrolysate is then reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This chiral reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives. The L-amino acids will form L-L diastereomers, and any D-amino acids (resulting from racemization) will form L-D diastereomers.

RP-HPLC Analysis: The resulting diastereomers are then separated by RP-HPLC. The L-L and L-D diastereomers have different physical properties and will, therefore, have different retention times.

Comparison with Standards: The retention times of the derivatized amino acids from the sample are compared with those of derivatized L- and D-amino acid standards. This allows for the unambiguous determination of the stereochemistry of the amino acids in the original peptide.

The L-FDAA derivatives of L-amino acids generally elute earlier than the L-FDAA derivatives of D-amino acids.

Amino AcidExpected Retention Time of L-FDAA derivative
Glycine (achiral)A single peak
L-TryptophanEarlier eluting peak (compared to D-Trp derivative)
D-TryptophanLater eluting peak (compared to L-Trp derivative)

This table illustrates the expected elution order. The actual retention times will depend on the specific HPLC conditions.

Electrochemical Approaches for Quantitative Determination of Tryptophan Moieties

The quantitative analysis of molecules containing tryptophan, such as H-Gly-Trp-β-NA HCl, can be effectively performed using electrochemical methods. These techniques leverage the electroactive nature of the indole group within the tryptophan residue, which can be oxidized at a suitable electrode surface. This approach offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. mdpi.comresearchgate.net The core principle involves applying a potential to an electrode and measuring the resulting current, which, under controlled conditions, is proportional to the concentration of the electroactive species. researchgate.net

Various voltammetric techniques are employed for this purpose, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). mdpi.commdpi.com While CV is invaluable for studying the electrochemical behavior and reaction mechanisms, DPV and SWV are typically preferred for quantitative analysis due to their higher sensitivity and better resolution, which results from effective discrimination against background currents. mdpi.commdpi.com

The electrochemical oxidation of the tryptophan moiety is generally an irreversible process that is dependent on pH and involves the transfer of both electrons and protons. researchgate.netmdpi.com The reaction occurs at the indole ring of the tryptophan residue. The choice of the working electrode and the pH of the supporting electrolyte are critical parameters that must be optimized to achieve high sensitivity and selectivity. researchgate.netnih.gov Glassy carbon electrodes (GCE) are commonly used, often modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles to enhance the electrocatalytic activity, improve the electron transfer rate, and increase the surface area, thereby amplifying the analytical signal. mdpi.comresearchgate.netrsc.orgresearchgate.net

For the quantitative determination of a tryptophan-containing peptide like H-Gly-Trp-β-NA HCl, a calibration curve is constructed by measuring the peak current from DPV or SWV scans of standard solutions at varying concentrations. The linear relationship between the peak current and concentration allows for the determination of the substance in an unknown sample. mdpi.com Research on various tryptophan-containing molecules has demonstrated wide linear ranges and low limits of detection (LOD). jcu.edu.au For instance, studies on L-tryptophan have achieved detection limits in the micromolar (µM) to nanomolar (nM) range. mdpi.comnih.gov

While specific studies detailing the electrochemical quantification of H-Gly-Trp-β-NA HCl are not extensively documented, the well-established methods for analyzing tryptophan and other tryptophan-containing peptides are directly applicable. The electrochemical signal would be generated from the oxidation of the tryptophan moiety within the dipeptide structure.

Detailed Research Findings

Research into the electrochemical detection of tryptophan has yielded a variety of effective methods and electrode systems. The performance of these systems is typically evaluated based on their linear response range and limit of detection.

A study utilizing a glassy carbon electrode modified with electro-synthesized carbon dots functionalized with glycine (Gly@CDs-GCE) demonstrated a linear concentration range for tryptophan from 5 x 10⁻⁶ to 5 x 10⁻³ mol L⁻¹, with a detection limit of 5 x 10⁻⁶ mol L⁻¹. mdpi.com Another approach using a sonogel-carbon electrode (SNGCE) for tryptophan analysis in fruit juices established a linear range from 0.1 to 5 mg/L with a detection limit of 0.33 mg/L. mdpi.com The modification of electrodes with materials like poly(L-arginine) has also proven effective, yielding a linear relationship for tryptophan concentration between 1.0 and 7.0 µmol L⁻¹ and a limit of detection of 0.30 µmol L⁻¹. researchgate.net

The pH of the supporting electrolyte significantly influences the oxidation potential of tryptophan. Generally, as the pH increases, the peak potential shifts to less positive values, indicating that protons are involved in the oxidation reaction. researchgate.net For example, one study found the highest current response for L-tryptophan oxidation at pH 4.0 using a graphite (B72142) electrode in a Britton-Robinson buffer. researchgate.net

The following tables summarize key performance metrics from various studies on the electrochemical determination of tryptophan, illustrating the typical results obtained with different voltammetric methods and electrode configurations.

Enzymatic Activity and Substrate Specificity Profiling of H Gly Trp β Na Hcl

H-Gly-Trp-β-NA HCl as a Fluorogenic Probe in Enzyme Assays

Fluorogenic substrates are instrumental in the continuous monitoring of enzyme activity due to the direct relationship between substrate cleavage and the generation of a fluorescent signal. H-Gly-Trp-β-NA HCl is designed on this principle, where the β-naphthylamine (β-NA) moiety is non-fluorescent when part of the peptide but becomes highly fluorescent upon its release by enzymatic hydrolysis.

Principles of Fluorometric Detection of Enzymatic Cleavage

The utility of fluorogenic substrates like H-Gly-Trp-β-NA HCl lies in the significant change in fluorescence properties upon enzymatic action. In its intact form, the fluorescence of the β-naphthylamine group is quenched by the adjacent peptide structure. When a suitable enzyme cleaves the amide bond between the tryptophan residue and the β-naphthylamine, the liberated β-naphthylamine exhibits its characteristic fluorescence.

The intensity of the emitted light is directly proportional to the concentration of the released fluorophore, and thus to the rate of the enzymatic reaction. This allows for real-time measurement of enzyme kinetics. The choice of the leaving group is critical, and in other fluorogenic substrates, groups like 4-methoxy-2-naphthylamide (4Me2NA) are also utilized, indicating that modifications to the naphthylamine structure can influence the kinetic parameters of the substrate.

Quantification of β-Naphthylamine Release

The quantification of enzymatic activity using H-Gly-Trp-β-NA HCl relies on the detection of the released β-naphthylamine. Free β-naphthylamine has a characteristic fluorescence spectrum. For instance, the closely related compound 1-naphthylamine (B1663977) has an excitation peak at approximately 316 nm and an emission peak at around 434 nm. aatbio.com Similarly, N-phenyl-2-naphthylamine can be analyzed with an excitation wavelength of 300 nm and detection of emission at 370 nm. osha.gov By monitoring the increase in fluorescence intensity at the specific emission wavelength of β-naphthylamine over time, the rate of the enzymatic reaction can be determined. This is typically achieved using a fluorometer or a microplate reader equipped with appropriate filters or monochromators for the excitation and emission wavelengths of β-naphthylamine. The rate of fluorescence increase can then be converted to the rate of product formation using a standard curve generated with known concentrations of free β-naphthylamine.

Characterization of Enzyme-H-Gly-Trp-β-NA HCl Interactions

To understand the interaction between an enzyme and H-Gly-Trp-β-NA HCl, it is essential to determine the kinetic parameters that define the efficiency and specificity of the hydrolysis.

Determination of Steady-State Kinetic Parameters (Kcat, Km)

The steady-state kinetic parameters, Michaelis constant (Kcat, Km) and the catalytic efficiency (kcat/Km), are fundamental to characterizing an enzyme's activity towards a specific substrate.

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for the substrate; a lower Km value indicates a higher affinity.

kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic activity of the enzyme.

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The leaving group of a fluorogenic or chromogenic substrate can significantly influence these kinetic parameters. For example, studies on dipeptidyl peptidase II have shown that the choice between a p-nitroanilide (pNA) and a 4-methoxy-2-naphthylamide (4Me2NA) leaving group has a great impact on the substrate selectivity. nih.gov

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Lys-Ala-pNA110 ± 101.8 ± 0.116,000
Ala-Pro-pNA780 ± 1100.03 ± 0.0040
Lys-Ala-4Me2NA110 ± 202.5 ± 0.123,000

This table is based on data for dipeptidyl peptidase II with different substrates and is for illustrative purposes to show the nature of such data. nih.gov

Substrate Specificity Profiling against Diverse Proteolytic Enzymes

H-Gly-Trp-β-NA HCl can be used to probe the substrate specificity of a wide range of peptidases. The dipeptide sequence, Gly-Trp, presents two potential cleavage sites for different classes of enzymes.

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides. A particular area of interest is the activity of aminopeptidases that recognize specific amino acid residues. For instance, X-Trp aminopeptidase (B13392206) is known to hydrolyze dipeptides with Tryptophan (Trp), Phenylalanine (Phe), or Tyrosine (Tyr) in the P1 position. researchgate.net This suggests that H-Gly-Trp-β-NA HCl could be a substrate for such enzymes, which would cleave the bond between Glycine (B1666218) and Tryptophan.

β-Aminopeptidases are a unique class of enzymes that can hydrolyze N-terminal β-amino acids. nih.govnih.gov While H-Gly-Trp-β-NA HCl contains α-amino acids, the β-naphthylamine moiety could potentially interact with the active sites of these enzymes, although hydrolysis is less likely unless the enzyme has broad specificity.

Dipeptidyl Peptidases are enzymes that cleave dipeptides from the N-terminus of their substrates. Dipeptidyl peptidase IV (DPP-IV), for example, is known to cleave peptides with a Proline or Alanine at the P1 position. nih.gov While the Gly-Trp sequence of H-Gly-Trp-β-NA HCl does not fit the classic DPP-IV substrate profile, other dipeptidyl peptidases, such as dipeptidyl peptidase II, exhibit different specificities. nih.gov The potential for H-Gly-Trp-β-NA HCl to be a substrate for various dipeptidyl peptidases would depend on the specific recognition motifs of the individual enzymes. For example, dipeptidyl peptidases 8 and 9 have been shown to be unable to cleave substrates with glycine in the P1 position, which is a distinct difference from the specificity of DPP-IV. nih.gov

Compound Names

Abbreviation or Trivial NameFull Chemical Name
H-Gly-Trp-β-NA HClGlycyl-L-tryptophan 2-naphthylamide hydrochloride
β-NAβ-Naphthylamine
4Me2NA4-Methoxy-2-naphthylamide
pNAp-Nitroanilide
Lys-Ala-pNAL-Lysyl-L-alanine-p-nitroanilide
Ala-Pro-pNAL-Alanyl-L-proline-p-nitroanilide
Lys-Ala-4Me2NAL-Lysyl-L-alanine-4-methoxy-2-naphthylamide
Endopeptidase and Carboxypeptidase Considerations

H-Gly-Trp-β-NA HCl is primarily a substrate for exopeptidases, specifically those with dipeptidyl peptidase or aminopeptidase activity, which cleave the N-terminal glycine. However, its structure also allows for theoretical considerations regarding its interaction with endopeptidases and carboxypeptidases.

Endopeptidases , which cleave peptide bonds within a polypeptide chain, would not be expected to efficiently hydrolyze the Gly-Trp bond in this small dipeptide substrate. The presence of a free N-terminus and a bulky β-naphthylamide group at the C-terminus sterically hinders access for most endopeptidases, which typically recognize specific amino acid sequences within a larger peptide context.

Carboxypeptidases , which cleave the C-terminal amino acid, are also unlikely to act on H-Gly-Trp-β-NA HCl. These enzymes require a free carboxyl group at the C-terminus for substrate recognition and binding. The β-naphthylamide group blocks this requirement, rendering the compound a poor substrate for typical carboxypeptidases like Carboxypeptidase A and B. Carboxypeptidase A, for instance, shows a preference for C-terminal residues with aromatic or branched aliphatic side chains, but its activity is contingent on the presence of a terminal carboxylate. wikipedia.orgwikipedia.orgproteopedia.org

Influence of Environmental Factors on Enzymatic Hydrolysis (pH, Temperature)

The rate of enzymatic hydrolysis of H-Gly-Trp-β-NA HCl is significantly influenced by environmental factors such as pH and temperature. These parameters affect both the enzyme's catalytic activity and the stability of the substrate itself.

pH: The optimal pH for the enzymatic cleavage of dipeptidyl-β-naphthylamides varies depending on the specific enzyme. For instance, different enzymes exhibit maximal activity in acidic, neutral, or alkaline conditions. The hydrolysis of similar substrates by various enzymes has been shown to be pH-dependent, with optimal pH ranges often reflecting the physiological environment of the enzyme. nih.govnih.govresearchgate.net Studies on γ-glutamyltranspeptidase, for example, have demonstrated that both hydrolysis and transpeptidation activities are controllable by altering the pH. nih.gov

Temperature: Enzyme activity is also highly dependent on temperature. Generally, an increase in temperature will increase the rate of reaction up to an optimal point, beyond which the enzyme begins to denature and lose activity. The thermal stability of enzymes that hydrolyze β-naphthylamide substrates has been investigated, with some enzymes from thermophilic organisms showing activity at elevated temperatures. nih.gov For example, a dipeptidyl peptidase III from a thermophile exhibited maximum activity at 50°C. nih.gov Conversely, enzymes from other sources may have lower temperature optima and lose stability at higher temperatures. dcu.ie

Assessment of Proteolytic Stability and Degradation Pathways

Understanding the stability of H-Gly-Trp-β-NA HCl in biological environments and its degradation pathways is crucial for its application in assays and for interpreting experimental results.

In Vitro Stability Studies in Biological Matrices (e.g., plasma, cellular extracts)

The stability of peptides and their derivatives in biological matrices like plasma or serum is a critical factor, as these environments contain a complex mixture of proteases. nih.govresearchgate.netnih.govinnov-research.com Dipeptidyl-naphthylamides can be susceptible to degradation by various peptidases present in these matrices. The rate of degradation can be influenced by the specific peptide sequence and the nature of the protecting groups.

In vitro stability assays are employed to determine the half-life of compounds like H-Gly-Trp-β-NA HCl in these biological fluids. Such studies typically involve incubating the compound with the biological matrix at a physiological temperature (e.g., 37°C) and monitoring the disappearance of the parent compound over time using analytical techniques like HPLC or mass spectrometry. nih.gov The stability of peptides in serum can vary significantly, with some being rapidly degraded while others are more resistant to proteolysis. nih.gov

Identification and Characterization of Enzymatic Degradation Products

The primary enzymatic degradation of H-Gly-Trp-β-NA HCl is expected to occur at the peptide bond between glycine and tryptophan, releasing glycine and Trp-β-naphthylamide. Further degradation of Trp-β-naphthylamide would then release tryptophan and β-naphthylamine.

Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in identifying and characterizing these degradation products. nih.govlcms.cznih.govmdpi.com Mass spectrometry can provide the molecular weights of the degradation products, and tandem mass spectrometry (MS/MS) can be used to sequence the peptide fragments, confirming the cleavage site. nih.govnih.gov This allows for a detailed understanding of the metabolic fate of H-Gly-Trp-β-NA HCl in a given biological system. The study of degradation pathways is essential for validating assay results and understanding potential interferences from metabolic products. mdpi.com

Mechanistic Investigations and Molecular Interactions Involving H Gly Trp β Na Hcl

Elucidation of Enzyme Catalytic Mechanisms Utilizing H-Gly-Trp-β-NA HCl

Substrate analogs are crucial for probing the catalytic mechanisms of enzyme-catalyzed reactions. nih.gov H-Gly-Trp-β-NA HCl functions as a specific fluorogenic substrate, particularly for chymotrypsin-like serine proteases. Upon enzymatic cleavage of the amide bond between the tryptophan residue and the β-naphthylamine group, the liberated β-naphthylamine fluoresces, providing a sensitive and continuous method to monitor enzyme activity. This allows for a detailed examination of the enzyme's catalytic efficiency and specificity.

Active Site Mapping and Substrate Recognition Modes

Active site mapping is the process of identifying the key amino acid residues within an enzyme's active site that are responsible for substrate binding and catalysis. youtube.com Using substrates like H-Gly-Trp-β-NA HCl allows researchers to probe the specific structural features and chemical properties of an enzyme's substrate-binding pockets.

For enzymes such as chymotrypsin, the active site is composed of several subsites (S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues of the substrate (P1, P2, P3, etc.). The specificity of chymotrypsin is primarily dictated by its S1 pocket, which is a deep, hydrophobic pocket that preferentially binds large aromatic residues. nih.govlibretexts.org

In the case of H-Gly-Trp-β-NA HCl:

P1 Residue (Tryptophan): The bulky, aromatic indole (B1671886) side chain of the tryptophan residue fits snugly into the S1 specificity pocket of chymotrypsin. This interaction is a primary determinant of substrate recognition and is stabilized by hydrophobic interactions with non-polar residues lining the pocket, such as Gly-216 and Gly-226. nih.gov

By synthesizing and testing a library of similar dipeptide substrates with variations at the P1 and P2 positions, researchers can systematically map the steric and chemical preferences of the enzyme's active site subsites. biorxiv.orgnih.gov This provides a detailed perspective on the amino acid preferences on both sides of the scissile bond. nih.gov

Table 1: Substrate Recognition at Chymotrypsin Active Site Subsites

Substrate Residue Enzyme Subsite Key Interactions Role in Recognition
P1: Tryptophan S1 Pocket Hydrophobic interactions with residues like Gly-216, Trp-215. nih.gov Primary determinant of specificity; anchors the substrate in the active site.
P2: Glycine (B1666218) S2 Pocket Van der Waals forces; accommodates the small side chain. nih.gov Contributes to proper substrate orientation and alignment of the scissile bond.
β-Naphthylamide Leaving Group Site Interacts with residues near the catalytic triad. Acts as the reporter group upon cleavage.

Conformational Dynamics and Enzyme-Substrate Complex Formation

The binding of a substrate to an enzyme is not a simple "lock-and-key" process but rather a dynamic one, often described by the "induced fit" model. The initial interaction between H-Gly-Trp-β-NA HCl and the enzyme's active site induces conformational changes in the enzyme. These changes optimize the alignment of the catalytic residues—the "catalytic triad" (Ser-195, His-57, Asp-102 in chymotrypsin)—with the scissile peptide bond of the substrate. pearson.com

The formation of the enzyme-substrate complex involves a series of steps:

Initial Binding: The tryptophan side chain of the substrate enters the S1 pocket, driven primarily by the hydrophobic effect.

Conformational Adjustment: The enzyme structure subtly shifts to better accommodate the substrate, positioning the catalytic triad for nucleophilic attack on the carbonyl carbon of the tryptophan residue. libretexts.org

Formation of the Acyl-Enzyme Intermediate: The serine-195 residue attacks the substrate, leading to the cleavage of the bond between tryptophan and β-naphthylamine and the formation of a covalent acyl-enzyme intermediate. libretexts.org The release of β-naphthylamine generates a fluorescent signal.

Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, releasing the Gly-Trp dipeptide and regenerating the free enzyme.

The dynamic nature of these interactions ensures catalytic efficiency and specificity, as the enzyme's structure is flexible and adapts to the transition state of the reaction.

Role of H-Gly-Trp-β-NA HCl in Peptide Screening and Functional Discovery

Fluorogenic substrates like H-Gly-Trp-β-NA HCl are invaluable tools in high-throughput screening (HTS) for the discovery of new enzyme inhibitors and for identifying novel enzymatic activities. rndsystems.comtaylorandfrancis.com The assay's principle is based on the cleavage of the substrate, which separates a fluorophore (β-naphthylamine) from the rest of the peptide, leading to a measurable increase in fluorescence intensity. nih.gov

This methodology is widely applied in:

Inhibitor Screening: Large chemical libraries can be rapidly screened for potential protease inhibitors. In the presence of an effective inhibitor, the enzymatic cleavage of H-Gly-Trp-β-NA HCl is reduced or stopped, resulting in a low or absent fluorescence signal. This allows for the efficient identification of lead compounds for drug development.

Functional Discovery: Complex biological samples, such as cell lysates or environmental samples, can be assayed for specific proteolytic activities. The use of H-Gly-Trp-β-NA HCl can help identify and characterize new proteases with chymotrypsin-like specificity.

Enzyme Characterization: Once a new enzyme is identified, this substrate can be used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), providing insight into the enzyme's efficiency and affinity for the substrate.

Computational and Theoretical Studies of H-Gly-Trp-β-NA HCl Interactions

Computational methods provide powerful insights into the atomic-level details of molecular interactions that are often difficult to observe experimentally.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are used to model the motion of atoms and molecules over time, providing a detailed view of the conformational flexibility of both the H-Gly-Trp-β-NA HCl substrate and the target enzyme. By simulating the enzyme-substrate complex in a solvated environment, researchers can observe the dynamic behavior of the system.

MD simulations can reveal:

The stability of the enzyme-substrate complex.

The range of conformations (conformational ensemble) adopted by the substrate within the active site.

The role of individual amino acid residues in substrate binding and stabilization.

The network of hydrogen bonds and other non-covalent interactions that mediate the binding process.

The influence of water molecules in the active site.

Table 2: Typical Parameters for MD Simulation of an Enzyme-Substrate Complex

Parameter Description Typical Value/Setting
Force Field A set of parameters to calculate the potential energy of the system. AMBER, CHARMM, GROMOS
Water Model Explicit representation of solvent molecules. TIP3P, SPC/E
Simulation Time The duration of the simulation. 100s of nanoseconds (ns) to microseconds (µs)
Temperature & Pressure Controlled to mimic physiological conditions. 300 K, 1 atm (NPT ensemble)
Analysis Metrics Quantities calculated from the trajectory. Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis

Molecular Docking Analysis of Ligand-Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (H-Gly-Trp-β-NA HCl) when bound to a receptor (the enzyme) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the enzyme's active site and scoring them based on their predicted binding affinity.

Docking analysis of H-Gly-Trp-β-NA HCl with a protease like chymotrypsin can:

Predict the most stable binding pose of the substrate in the active site.

Identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Provide a binding affinity score, which can be used to rank different substrates or potential inhibitors.

For H-Gly-Trp-β-NA HCl, a docking study would likely confirm the critical role of the tryptophan side chain's interaction with the S1 pocket and identify specific hydrogen bonds between the peptide backbone of the substrate and residues in the enzyme's main chain, which are characteristic of serine protease-substrate interactions.

Table 3: Hypothetical Molecular Docking Results for H-Gly-Trp-β-NA HCl in Chymotrypsin's Active Site

Substrate Atom/Group Enzyme Residue Interaction Type Distance (Å)
Trp Indole Ring Gly-216, Cys-191 Hydrophobic 3.5 - 4.5
Trp Backbone C=O Gly-193 N-H Hydrogen Bond ~2.9
Trp Backbone N-H Ser-214 C=O Hydrogen Bond ~3.1
Gly Backbone C=O His-57 van der Waals ~3.8

Rational Design Principles for Substrate Modifications

The rational design of substrate modifications for H-Gly-Trp-β-NA HCl, a chromogenic dipeptide substrate, is pivotal for elucidating enzyme-substrate interactions and enhancing assay sensitivity and specificity. These modifications are guided by principles of enzyme kinetics, structure-activity relationships (SAR), and the introduction of reporter groups that facilitate detection. The core aim is to systematically alter the substrate's structure to probe the steric and electronic requirements of an enzyme's active site, thereby gaining insights into its catalytic mechanism.

A primary strategy in the rational design of peptide substrates involves modifications at the P1 and P2 positions, which correspond to the amino acid residues that directly interact with the S1 and S2 pockets of the target protease. For a substrate like H-Gly-Trp-β-NA HCl, the Tryptophan (Trp) residue occupies the P1 position, and the Glycine (Gly) residue is at the P2 position. Modifications to these residues can significantly impact the substrate's affinity (Km) and turnover rate (kcat) by the enzyme.

Key principles guiding these modifications include:

Steric Bulk and Hydrophobicity: The size and hydrophobicity of the amino acid side chains at the P1 and P2 positions are critical for optimal binding within the enzyme's specificity pockets. For instance, replacing Glycine with bulkier or more hydrophobic residues can probe the spatial constraints of the S2 pocket.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of Tryptophan can alter the electronic environment of the scissile bond, potentially influencing the rate of catalysis.

Conformational Constraints: Incorporating non-natural or conformationally restricted amino acids can provide valuable information about the required geometry of the substrate when bound to the enzyme.

Reporter Group Modification: The β-naphthylamine (β-NA) group is a chromogenic leaving group. Its modification or replacement with other reporter groups, such as fluorophores, can enhance the sensitivity of the assay.

Systematic modifications based on these principles allow for a detailed mapping of the enzyme's active site and the development of more efficient and selective substrates.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a substrate influence its interaction with a target enzyme. For H-Gly-Trp-β-NA HCl, SAR studies would typically involve synthesizing a series of analogues with systematic variations in the peptide backbone and the β-naphthylamine moiety. The kinetic parameters (Km and kcat) of these analogues are then determined to establish a quantitative relationship between structural changes and enzymatic activity.

For example, a study might involve substituting the Tryptophan at the P1 position with other aromatic or aliphatic amino acids to probe the specificity of the S1 pocket. The results of such a hypothetical study could be summarized as follows:

P1 Residue SubstitutionRelative kcat/Km (%)Interpretation
Tryptophan (Trp)100Optimal binding in the S1 pocket
Phenylalanine (Phe)75S1 pocket accommodates other large aromatic residues
Tyrosine (Tyr)60Potential for hydrogen bonding in the S1 pocket
Leucine (Leu)20S1 pocket has a preference for aromatic over aliphatic side chains
Alanine (Ala)5Small side chain leads to poor binding

This table represents hypothetical data for illustrative purposes.

These findings would suggest that the S1 pocket of the target enzyme has a strong preference for large, hydrophobic, and aromatic residues like Tryptophan.

Introduction of Fluorogenic and Chromogenic Moieties

The sensitivity of enzyme assays can be significantly enhanced by replacing the chromogenic β-naphthylamine group with a fluorogenic moiety. This is a key principle in rational substrate design for high-throughput screening and intracellular imaging applications. The introduction of a fluorophore allows for detection at much lower concentrations compared to colorimetric methods.

A common strategy is the use of Fluorescence Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to the peptide substrate. Cleavage of the substrate by the enzyme separates the pair, resulting in an increase in fluorescence. For a dipeptide substrate, this can be more challenging, but modifications can be made to the N- or C-termini if the peptide is extended.

Alternatively, a fluorophore can be directly used as the leaving group. For instance, replacing β-naphthylamine with a group like 7-amino-4-methylcoumarin (AMC) would create a fluorogenic substrate.

Leaving GroupDetection MethodLimit of Detection (Typical)
β-Naphthylamine (β-NA)ColorimetricMicromolar (µM)
p-Nitroaniline (pNA)ColorimetricMicromolar (µM)
7-Amino-4-methylcoumarin (AMC)FluorometricNanomolar (nM)
Rhodamine 110FluorometricPicomolar (pM)

This table provides a general comparison of detection sensitivities for different reporter groups.

The choice of the reporter group is a critical aspect of rational substrate design, balancing factors such as sensitivity, solubility, and potential interference with enzyme binding.

Computational Approaches in Substrate Design

Computational modeling and molecular docking have become invaluable tools in the rational design of enzyme substrates. These methods allow for the in-silico prediction of how substrate modifications will affect binding to the enzyme's active site. By creating a three-dimensional model of the enzyme-substrate complex, researchers can visualize key interactions and predict the effects of structural changes before undertaking laborious chemical synthesis.

For H-Gly-Trp-β-NA HCl, a computational approach would involve:

Homology Modeling: If the crystal structure of the target enzyme is unknown, a model can be built based on the structures of related enzymes.

Molecular Docking: The H-Gly-Trp-β-NA HCl substrate is then docked into the active site of the enzyme model to predict its binding orientation and affinity.

In Silico Mutagenesis: The amino acid residues of the substrate are computationally modified (e.g., Trp to Phe), and the new analogue is re-docked to predict changes in binding energy and conformation.

These computational predictions can then be used to prioritize the synthesis of the most promising substrate analogues for experimental validation. This approach significantly accelerates the process of developing optimized substrates.

Advanced Research Applications and Future Directions for H Gly Trp β Na Hcl

Development of Novel Enzyme Assays and Biochemical Probes

H-Gly-Trp-β-NA HCl serves as a fluorogenic substrate for certain proteases, most notably chymotrypsin. The principle behind its use in enzyme assays lies in the enzymatic cleavage of the amide bond between the tryptophan residue and the β-naphthylamine moiety. Upon hydrolysis, the highly fluorescent β-naphthylamine is released, and the resulting increase in fluorescence intensity can be monitored in real-time to determine enzyme activity. This continuous assay method offers significant advantages over endpoint assays, allowing for the convenient and rapid kinetic evaluation of proteases. nih.govscienceopen.com

The development of fluorogenic peptide substrates has revolutionized the study of enzyme kinetics. scbt.comrndsystems.com These substrates enable the sensitive detection of proteolytic activity, and the use of different peptide sequences allows for the characterization of substrate specificity for a wide range of proteases. While more complex substrates are often designed for specific applications, the simplicity of H-Gly-Trp-β-NA HCl makes it a useful tool for fundamental studies of protease activity.

Fluorogenic substrates like H-Gly-Trp-β-NA HCl are instrumental in high-throughput screening (HTS) campaigns to identify modulators of enzyme activity. rndsystems.comnih.govnih.gov The ability to continuously monitor enzyme activity in a microplate format makes these assays highly amenable to automation and the screening of large compound libraries.

Below is a table summarizing the properties of fluorogenic substrates used in enzyme assays:

FeatureDescriptionReference
Detection Method Fluorescence spectroscopy chemdiv.com
Principle Enzymatic cleavage releases a fluorescent molecule chemdiv.com
Assay Type Continuous, real-time scienceopen.com
Advantages High sensitivity, rapid, suitable for HTS rndsystems.comnih.gov

Contributions to the Understanding of Protease Function and Regulation

The use of fluorogenic substrates such as H-Gly-Trp-β-NA HCl has been pivotal in elucidating the function and regulation of proteases. By measuring the rate of hydrolysis of the substrate under various conditions, researchers can determine key kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Furthermore, these substrates are invaluable for studying the inhibition of proteases. The effect of a potential inhibitor on the rate of substrate hydrolysis can be readily quantified, allowing for the determination of the inhibitor's potency (e.g., IC50 or Ki values). This information is crucial for the development of therapeutic agents that target specific proteases involved in disease processes. nih.govnih.govacs.org

The specificity of proteases can also be investigated using a panel of fluorogenic substrates with varying peptide sequences. nih.govcreative-biolabs.com By comparing the rates of hydrolysis of different substrates, a profile of the protease's substrate preference can be generated. This information is fundamental to understanding the biological role of the protease and for the design of specific substrates and inhibitors.

The following table outlines the key kinetic parameters that can be determined using fluorogenic substrates:

ParameterDescriptionSignificance
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for the substrate.
kcat (Catalytic Rate Constant) Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.Measures the catalytic efficiency of the enzyme.
kcat/Km Specificity constant.Represents the overall efficiency of the enzyme.
IC50 / Ki Concentration of an inhibitor required to reduce enzyme activity by 50% / Inhibition constant.Measures the potency of an enzyme inhibitor.

Utility in the Design and Screening of Peptide Libraries

Peptide libraries are powerful tools for the discovery of novel peptide-based drugs, diagnostic agents, and research tools. nih.govescholarship.orgchemdiv.com Fluorogenic substrates like H-Gly-Trp-β-NA HCl can play a role in the initial stages of designing and screening these libraries. The known substrate specificity of a protease for a simple dipeptide can serve as a starting point for the design of more complex and diverse peptide libraries. nih.gov For instance, if a protease is found to efficiently cleave Gly-Trp, this motif can be incorporated into a library of longer peptides with variations at other positions to identify optimal substrates or inhibitors.

During the screening of peptide libraries, fluorogenic assays can be employed to identify "hits" – peptides that are either efficiently cleaved by the target protease or that inhibit its activity. plos.orgtrinity.edu The high-throughput nature of these assays is particularly advantageous for screening large and diverse libraries. While H-Gly-Trp-β-NA HCl itself may be too simple for the final selection of highly specific peptides, it can be used in initial screens to identify classes of peptides that interact with the target protease.

The table below summarizes different types of peptide libraries and their applications:

Library TypeDescriptionApplicationReference
Random Peptide Libraries Contain a vast diversity of randomly generated peptide sequences.Discovery of novel bioactive peptides. nih.gov
Overlapping Peptide Libraries Consist of a series of peptides that sequentially overlap in sequence.Epitope mapping. nih.gov
Truncation Peptide Libraries Created by systematically removing amino acids from the N- or C-terminus of a known peptide.Identifying the minimal active sequence. nih.gov

Implications for Research into Amino Acid Metabolism and Modification Pathways

The use of H-Gly-Trp-β-NA HCl in research has important implications for studies on amino acid metabolism and modification pathways, primarily due to the nature of its hydrolysis product, β-naphthylamine. Upon enzymatic cleavage, the Gly-Trp dipeptide is released along with β-naphthylamine. While the dipeptide can be further metabolized through normal cellular pathways, β-naphthylamine is a known carcinogen. nih.govnih.govmdpi.com

The metabolism of β-naphthylamine in vivo can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules, ultimately increasing the risk of cancer, particularly bladder cancer. nih.govnih.govmdpi.com Therefore, when using H-Gly-Trp-β-NA HCl or other β-naphthylamide-containing substrates in cell-based assays or in vivo studies, it is crucial to consider the potential toxicity of the released β-naphthylamine.

The metabolic fate of peptide-drug conjugates is an active area of research aimed at improving the stability and efficacy of peptide-based therapeutics. Understanding how the β-naphthylamide moiety of H-Gly-Trp-β-NA HCl is processed by cells can provide insights into the broader challenges of delivering and metabolizing peptide conjugates. The potential for enzymatic cleavage and release of a toxic small molecule highlights the importance of careful design and evaluation of such conjugates.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing H-GLY-TRP-beta-NA HCL?

  • Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity assessment. Experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps to ensure reproducibility .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in aqueous solutions?

  • Answer : Purity can be quantified using HPLC with UV detection (e.g., at 280 nm for aromatic residues) and validated against reference standards. Stability studies should employ accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via kinetic modeling (e.g., Arrhenius plots). Residual solvents or byproducts require gas chromatography (GC) or LC-MS/MS .

Q. How can researchers design pharmacokinetic studies for this compound in preclinical models?

  • Answer : Use compartmental modeling (e.g., non-linear mixed-effects models) to estimate parameters like bioavailability (F), volume of distribution (Vd), and clearance (CL). In vivo studies should follow NIH guidelines for animal models, including dose-ranging experiments and plasma/tissue sampling protocols. Analytical validation via LC-MS ensures sensitivity for low-concentration metabolites .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell culture conditions, assay endpoints). Validate findings using orthogonal assays (e.g., CRISPR-based gene knockout to confirm target specificity) and standardized protocols (e.g., ATP-based viability vs. caspase-3 apoptosis assays). Dose-response curves with Hill slope analysis can clarify potency variations .

Q. How can researchers elucidate the molecular mechanism of this compound’s interaction with its putative receptor?

  • Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff). Structural insights require X-ray crystallography or cryo-EM of ligand-receptor complexes. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical binding residues .

Q. What methodologies are optimal for studying the compound’s stability under physiological conditions (e.g., enzymatic degradation in serum)?

  • Answer : Incubate the compound with human serum or specific proteases (e.g., trypsin/chymotrypsin) at 37°C, followed by time-course sampling. Degradation products are analyzed via LC-MS/MS and compared to synthetic standards. Stability half-life (t½) calculations should account for enzyme kinetics and substrate depletion effects .

Q. How can synergistic effects between this compound and existing therapeutics be systematically evaluated?

  • Answer : Use combinatorial dose-matrix designs (e.g., Chou-Talalay method) to calculate combination indices (CI). Isobolographic analysis or Bliss independence models quantify synergy/antagonism. Mechanistic studies may include transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Methodological Notes

  • Experimental Reproducibility : Detailed protocols for synthesis, characterization, and bioassays must be included in supplementary materials, adhering to journal guidelines for data transparency .
  • Data Interpretation : Address variability by reporting confidence intervals, effect sizes, and statistical power calculations. Use tools like Prism or R for robust meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.